molecular formula C21H17NO4 B5727628 4'-methyl-4-biphenylyl 2-methyl-3-nitrobenzoate

4'-methyl-4-biphenylyl 2-methyl-3-nitrobenzoate

Cat. No. B5727628
M. Wt: 347.4 g/mol
InChI Key: JEEFVNXDKSFCOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-methyl-4-biphenylyl 2-methyl-3-nitrobenzoate, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It is a designer drug that was first synthesized in 2014 and has since been used recreationally. However, MMB-2201 also has potential applications in scientific research, particularly in the study of cannabinoid receptors and their effects on the body.

Mechanism of Action

4'-methyl-4-biphenylyl 2-methyl-3-nitrobenzoate acts as a potent agonist of the cannabinoid receptors CB1 and CB2 in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as appetite, pain sensation, and mood. By binding to these receptors, 4'-methyl-4-biphenylyl 2-methyl-3-nitrobenzoate can produce a range of effects on the body, including pain relief, relaxation, and altered perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4'-methyl-4-biphenylyl 2-methyl-3-nitrobenzoate are similar to those of other synthetic cannabinoids. These effects can include increased heart rate, blood pressure, and body temperature, as well as altered perception, mood, and cognition. 4'-methyl-4-biphenylyl 2-methyl-3-nitrobenzoate has also been shown to have analgesic and anti-inflammatory properties, making it a potentially useful therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 4'-methyl-4-biphenylyl 2-methyl-3-nitrobenzoate in lab experiments is its potency and selectivity for cannabinoid receptors. This makes it a useful tool for studying the pharmacology of these receptors and their interactions with other compounds. However, one limitation is its potential for abuse and the lack of standardized dosing protocols. Additionally, the long-term effects of 4'-methyl-4-biphenylyl 2-methyl-3-nitrobenzoate on the body are not well understood, making it difficult to fully assess its safety and efficacy.

Future Directions

There are several potential future directions for research on 4'-methyl-4-biphenylyl 2-methyl-3-nitrobenzoate. One area of interest is its potential as a therapeutic agent for treating conditions such as chronic pain, anxiety, and depression. Additionally, further research is needed to fully understand the pharmacology and long-term effects of 4'-methyl-4-biphenylyl 2-methyl-3-nitrobenzoate on the body. Finally, there is a need for standardized dosing protocols and guidelines for the safe use of 4'-methyl-4-biphenylyl 2-methyl-3-nitrobenzoate in scientific research.

Synthesis Methods

The synthesis of 4'-methyl-4-biphenylyl 2-methyl-3-nitrobenzoate involves the reaction of 2-methyl-3-nitrobenzoic acid with 4'-methylbiphenyl-4-carboxylic acid chloride in the presence of a base. The resulting product is then purified through recrystallization.

Scientific Research Applications

4'-methyl-4-biphenylyl 2-methyl-3-nitrobenzoate has been used in scientific research to investigate the effects of synthetic cannabinoids on the body. Specifically, it has been studied for its potential as a therapeutic agent for treating conditions such as chronic pain, anxiety, and depression. 4'-methyl-4-biphenylyl 2-methyl-3-nitrobenzoate has also been used to study the pharmacology of cannabinoid receptors and their interactions with other compounds.

properties

IUPAC Name

[4-(4-methylphenyl)phenyl] 2-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c1-14-6-8-16(9-7-14)17-10-12-18(13-11-17)26-21(23)19-4-3-5-20(15(19)2)22(24)25/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEFVNXDKSFCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methylbiphenyl-4-YL 2-methyl-3-nitrobenzoate

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